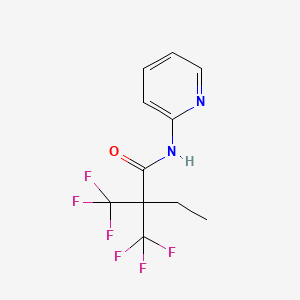
N-(2,3-dichlorophenyl)-2-(3,5-dihydroxybenzoyl)hydrazinecarboxamide
描述
N-(2,3-dichlorophenyl)-2-(3,5-dihydroxybenzoyl)hydrazinecarboxamide, also known as DHBH, is a chemical compound that has been extensively studied for its potential applications in scientific research. DHBH is a hydrazide derivative of 3,5-dihydroxybenzoic acid, which is found in many natural sources such as fruits, vegetables, and tea.
作用机制
The mechanism of action of N-(2,3-dichlorophenyl)-2-(3,5-dihydroxybenzoyl)hydrazinecarboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(2,3-dichlorophenyl)-2-(3,5-dihydroxybenzoyl)hydrazinecarboxamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis. N-(2,3-dichlorophenyl)-2-(3,5-dihydroxybenzoyl)hydrazinecarboxamide has also been shown to inhibit the activity of acetylcholinesterase (AChE), which is involved in the pathogenesis of Alzheimer's disease. Furthermore, N-(2,3-dichlorophenyl)-2-(3,5-dihydroxybenzoyl)hydrazinecarboxamide has been shown to modulate the expression of various genes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
N-(2,3-dichlorophenyl)-2-(3,5-dihydroxybenzoyl)hydrazinecarboxamide has been shown to have various biochemical and physiological effects in vitro and in vivo. N-(2,3-dichlorophenyl)-2-(3,5-dihydroxybenzoyl)hydrazinecarboxamide has been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation products, which are involved in oxidative stress. N-(2,3-dichlorophenyl)-2-(3,5-dihydroxybenzoyl)hydrazinecarboxamide has also been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Furthermore, N-(2,3-dichlorophenyl)-2-(3,5-dihydroxybenzoyl)hydrazinecarboxamide has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
实验室实验的优点和局限性
N-(2,3-dichlorophenyl)-2-(3,5-dihydroxybenzoyl)hydrazinecarboxamide has several advantages for lab experiments, such as its low toxicity and high solubility in water and organic solvents. N-(2,3-dichlorophenyl)-2-(3,5-dihydroxybenzoyl)hydrazinecarboxamide is also stable under various experimental conditions and can be easily synthesized in large quantities. However, N-(2,3-dichlorophenyl)-2-(3,5-dihydroxybenzoyl)hydrazinecarboxamide has some limitations, such as its low bioavailability and poor pharmacokinetic properties. Therefore, further studies are needed to optimize the formulation and delivery of N-(2,3-dichlorophenyl)-2-(3,5-dihydroxybenzoyl)hydrazinecarboxamide for in vivo experiments.
未来方向
There are several future directions for the study of N-(2,3-dichlorophenyl)-2-(3,5-dihydroxybenzoyl)hydrazinecarboxamide. One direction is to investigate the potential of N-(2,3-dichlorophenyl)-2-(3,5-dihydroxybenzoyl)hydrazinecarboxamide as a therapeutic agent for cancer and neurodegenerative diseases. Another direction is to explore the structure-activity relationship of N-(2,3-dichlorophenyl)-2-(3,5-dihydroxybenzoyl)hydrazinecarboxamide and its derivatives to identify more potent and selective compounds. Furthermore, the mechanism of action of N-(2,3-dichlorophenyl)-2-(3,5-dihydroxybenzoyl)hydrazinecarboxamide needs to be further elucidated to understand its molecular targets and signaling pathways. Finally, the pharmacokinetic properties of N-(2,3-dichlorophenyl)-2-(3,5-dihydroxybenzoyl)hydrazinecarboxamide need to be improved to enhance its bioavailability and efficacy in vivo.
科学研究应用
N-(2,3-dichlorophenyl)-2-(3,5-dihydroxybenzoyl)hydrazinecarboxamide has been studied for its potential applications in various scientific research fields such as cancer research, neurodegenerative disease research, and antimicrobial research. N-(2,3-dichlorophenyl)-2-(3,5-dihydroxybenzoyl)hydrazinecarboxamide has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. N-(2,3-dichlorophenyl)-2-(3,5-dihydroxybenzoyl)hydrazinecarboxamide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, N-(2,3-dichlorophenyl)-2-(3,5-dihydroxybenzoyl)hydrazinecarboxamide has demonstrated antimicrobial activity against various bacterial and fungal strains.
属性
IUPAC Name |
1-(2,3-dichlorophenyl)-3-[(3,5-dihydroxybenzoyl)amino]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N3O4/c15-10-2-1-3-11(12(10)16)17-14(23)19-18-13(22)7-4-8(20)6-9(21)5-7/h1-6,20-21H,(H,18,22)(H2,17,19,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYUOHUBNRTWRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)NNC(=O)C2=CC(=CC(=C2)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dichlorophenyl)-2-[(3,5-dihydroxyphenyl)carbonyl]hydrazinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(4-tert-butylphenoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4737642.png)
![3-allyl-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B4737646.png)
![2-{[(4-methylbenzyl)thio]acetyl}-N-phenylhydrazinecarbothioamide](/img/structure/B4737654.png)
![N-({[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)-3-methoxy-2-naphthamide](/img/structure/B4737662.png)
![3-(3,4-dichlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4737668.png)
![2-[1-(4-ethoxybenzyl)-4-(tetrahydro-2H-thiopyran-4-yl)-2-piperazinyl]ethanol](/img/structure/B4737678.png)


![3-(2-chlorophenyl)-N-(3,4-dimethylphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4737701.png)
![N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-isobutylthiourea](/img/structure/B4737723.png)

![2-ethoxy-4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-methoxybenzoate](/img/structure/B4737733.png)
![1-(4-fluorophenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4737735.png)